![molecular formula C25H32N2O7S B4948328 1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B4948328.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate, also known as MSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSP is a piperazine derivative that has a unique chemical structure, making it an interesting target for researchers in various fields. In
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. The binding of this compound to the sigma-1 receptor can alter its conformation and activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been reported to have analgesic, anxiolytic, and antidepressant effects, as well as neuroprotective properties. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It is also relatively easy to synthesize and has good stability in solution. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate. One area of interest is the development of new drugs that target the sigma-1 receptor using this compound as a lead compound. Another area of interest is the exploration of the potential therapeutic effects of this compound in various disease models, including neurodegenerative diseases and cancer. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure and high potency make it an interesting target for researchers. Further studies are needed to fully understand its mechanism of action and potential therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate involves the reaction of 4-phenylcyclohexanone with piperazine and 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. The synthesis method has been optimized and improved over the years, resulting in high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in the development of new drugs. This compound has been shown to bind to a specific receptor in the brain, known as the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. The binding of this compound to the sigma-1 receptor can modulate its activity, leading to potential therapeutic effects.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S.C2H2O4/c1-28-22-11-13-23(14-12-22)29(26,27)25-17-15-24(16-18-25)21-9-7-20(8-10-21)19-5-3-2-4-6-19;3-1(4)2(5)6/h2-6,11-14,20-21H,7-10,15-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYXAFQQYSMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-5-[(5-iodo-2-furyl)methylene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4948257.png)
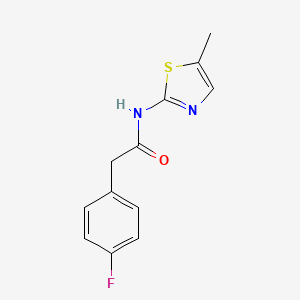

![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B4948277.png)

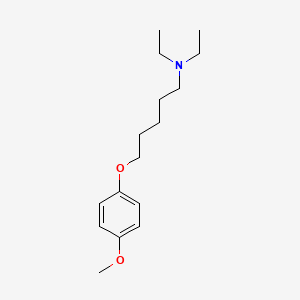

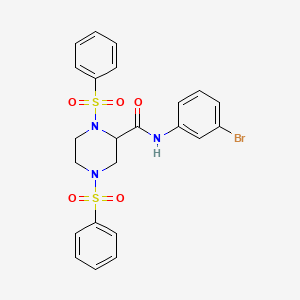
![(3-isoxazolylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4948291.png)
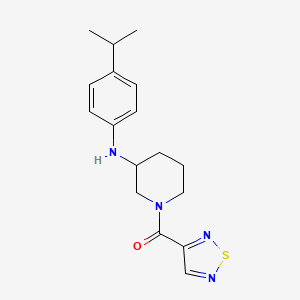
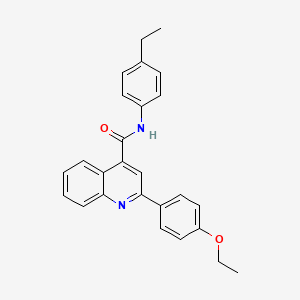
![methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4948330.png)
![2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B4948337.png)
![2-chloro-N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4948343.png)
